molecular formula C81H113N19O19S2 B10857861 H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH

H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH

Cat. No.: B10857861
M. Wt: 1721.0 g/mol
InChI Key: DDRPLNQJNRBRNY-ABWYXQKFSA-N
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Description

The compound H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH is a complex peptide consisting of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The presence of cysteine residues suggests the possibility of disulfide bridge formation, which can significantly influence the peptide’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated SPPS, which enhances the efficiency and yield of the synthesis. The use of automated synthesizers allows for precise control over reaction conditions and the incorporation of various modifications, such as disulfide bridges, which are crucial for the stability and activity of the peptide .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo several types of chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bridges through oxidation, which is essential for the peptide’s structural integrity.

    Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with modified disulfide bridges, altered amino acid sequences, and potentially new bioactive conformations.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a building block for more complex peptide structures.

Biology

Biologically, peptides like this one are often investigated for their roles in cell signaling, immune responses, and as potential therapeutic agents. The presence of multiple amino acids allows for diverse interactions with biological targets.

Medicine

In medicine, such peptides are explored for their potential as drug candidates . They can be designed to mimic natural peptides or proteins, offering high specificity and low toxicity. Applications include antimicrobial peptides, enzyme inhibitors, and hormone analogs.

Industry

Industrially, peptides are used in the development of cosmetics, nutraceuticals, and as research tools . Their ability to interact with biological systems makes them valuable in various applications, from skincare products to dietary supplements.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bridges, which can stabilize the peptide’s active conformation and enhance its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH lies in its complex sequence, which provides multiple sites for chemical modifications and interactions with biological targets

Properties

Molecular Formula

C81H113N19O19S2

Molecular Weight

1721.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(7S,13S,16S,22S,28S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55?,56+,57+,58?,59+,60+,61?,62?,63+,64+,65?,67+/m1/s1

InChI Key

DDRPLNQJNRBRNY-ABWYXQKFSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Origin of Product

United States

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